4-Chloro-3-methoxy-2-methylpyridine

説明

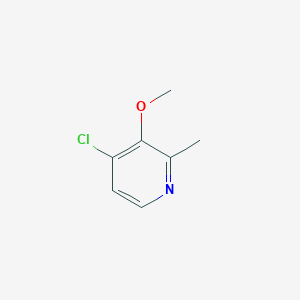

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGXNMUVOHCPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441989 | |

| Record name | 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107512-34-5 | |

| Record name | 4-Chloro-3-methoxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107512-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary role is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), most notably pantoprazole, which is widely used to treat acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₇H₈ClNO.[1] While some sources describe it as a solid, others refer to it as a colorless to light yellow liquid or a light brown oil, indicating that its physical state may be dependent on purity and temperature.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 107512-34-5 | [5] |

| Appearance | Solid / Colorless to light yellow liquid / Light brown oil | [2][3] |

| Boiling Point | 206.1 ± 35.0 °C (Predicted) | [3] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 78.428 °C | [5] |

| pKa | 5.45 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [3] |

Synthesis of this compound

The most common synthetic route to this compound involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone.

Experimental Protocol: Chlorination of 3-methoxy-2-methyl-4(1H)-pyridone[2]

Materials:

-

3-methoxy-2-methyl-4(1H)-pyridone (5.6 g)

-

Phosphorus oxychloride (POCl₃) (50 ml)

-

Toluene

-

Chloroform

-

Water

-

Potassium carbonate

-

Silica gel for column chromatography

Procedure:

-

Suspend 3-methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.

-

Reflux the suspension for 10 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add toluene and evaporate under reduced pressure to remove residual phosphorus oxychloride.

-

To the resulting oily substance, add chloroform and water, and separate the chloroform layer.

-

Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

-

Combine the chloroform extracts, wash with water, dry over a suitable drying agent, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to yield this compound as a light brown oil (4.8 g).[2]

A patented alternative method aims to reduce waste by treating excess phosphorus oxychloride with DMF to produce the Vilsmeier reagent as a byproduct.[6]

Reactivity and Chemical Transformations

The reactivity of this compound is characteristic of substituted pyridines, which are electron-deficient aromatic systems.[7] The presence of the electronegative nitrogen atom and the chloro substituent makes the pyridine ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[8][9]

The primary and most well-documented reaction of this compound is its oxidation to this compound N-oxide, a crucial step in the synthesis of pantoprazole.[10][11]

Experimental Protocol: Synthesis of this compound N-oxide[13]

Materials:

-

This compound (220 parts by weight)

-

Phosphotungstic acid

-

Water

-

35% Hydrogen peroxide (350 parts by weight)

-

12% Sodium hydroxide aqueous solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a 25% (by mass) solution of phosphotungstic acid in water.

-

Slowly add the phosphotungstic acid solution to this compound with stirring.

-

Heat the mixture to 87 °C in a water bath.

-

Add 35% hydrogen peroxide dropwise at a rate of 60 parts by weight/hour.

-

Maintain the reaction at 85 °C for 5 hours.

-

Cool the reaction mixture to 30 °C and adjust the pH to 7-9 with a 12% sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Wash the organic extract with water until neutral.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Evaporate the dichloromethane under reduced pressure (35-45 °C, 0.06-0.08 MPa) to obtain this compound N-oxide.[12]

Role in Drug Development: The Pantoprazole Synthesis Pathway

This compound is a critical building block in the industrial synthesis of pantoprazole. The following diagram illustrates the logical flow from this intermediate to the final active pharmaceutical ingredient.

Caption: Logical workflow for the synthesis of Pantoprazole.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. Store in a cool, dry, and well-ventilated area under an inert atmosphere.[3]

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, with its chemical properties and reactivity being well-suited for the construction of more complex molecules like pantoprazole. While a significant amount of data exists regarding its synthesis and its role in this specific application, further research into its broader reactivity profile and potential biological activities could unveil new opportunities for this versatile substituted pyridine.

References

- 1. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chembk.com [chembk.com]

- 4. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | CAS#:107512-34-5 | Chemsrc [chemsrc.com]

- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 10. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]

- 12. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Molecular Structure, Properties, and Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural arrangement makes it a valuable building block in organic synthesis. Most notably, it serves as a key intermediate in the manufacturing of Pantoprazole, a widely used proton pump inhibitor for treating gastrointestinal diseases.[1][2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, detailed synthesis protocols, and its pivotal role in drug development pathways.

Molecular Structure and Identifiers

The core structure consists of a pyridine ring substituted with a chloro group at the 4-position, a methoxy group at the 3-position, and a methyl group at the 2-position.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 107512-34-5[3] |

| Molecular Formula | C₇H₈ClNO[3][4][5][6][7][8] |

| SMILES | CC1=NC=CC(=C1OC)Cl[3] |

| InChI | 1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3[3] |

| InChIKey | RYGXNMUVOHCPBF-UHFFFAOYSA-N[3][7] |

Physicochemical Properties

The physical and chemical data for this compound are summarized below. It is important to note that the reported physical state varies, with sources describing it as a light brown oil, a colorless liquid, or a solid, which may depend on purity and ambient conditions.[4][7][9]

| Property | Value | Source(s) |

| Molecular Weight | 157.60 g/mol | [3][5][6] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [4][5][6] |

| Boiling Point | 206.1 ± 35.0 °C at 760 mmHg (Predicted) | [4][5] |

| Flash Point | 78.4 °C | [5] |

| pKa | 5.45 ± 0.10 (Predicted) | [4][6] |

| Appearance | Light brown oil / Colorless liquid / Solid | [4][6][7][9] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [6] |

Synthesis and Key Reactions

This compound is typically synthesized from 3-Methoxy-2-methyl-4(1H)-pyridone. Its subsequent oxidation to an N-oxide is a critical step in the pathway to Pantoprazole.

Experimental Protocol: Synthesis

The following protocol details the laboratory-scale synthesis of this compound.[9]

-

Reaction Setup: Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).

-

Chlorination: Reflux the suspension for 10 hours.

-

Work-up I (Reagent Removal): Concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride. Add toluene to the residue and evaporate under reduced pressure again to azeotropically remove residual phosphorus oxychloride.

-

Work-up II (Extraction): To the resulting oily residue, add chloroform and water. Separate the chloroform layer. Make the aqueous layer alkaline using potassium carbonate and extract with chloroform.

-

Work-up III (Washing): Combine all chloroform extracts, wash with water, and dry over an appropriate drying agent (e.g., anhydrous sodium sulfate).

-

Purification: Evaporate the solvent. Purify the residue by column chromatography on silica gel to yield this compound (4.8 g) as a light brown oil.[9]

Role as a Pharmaceutical Intermediate

This compound is a crucial precursor for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which is one of the two key intermediates required to produce Pantoprazole.[1] The synthesis pathway involves the N-oxidation of this compound, a reaction often carried out using hydrogen peroxide with a phosphotungstic acid catalyst.[2][10][11]

Predicted Spectroscopic Characterization

While specific experimental spectra were not available in the consulted literature, the following section outlines the expected spectroscopic features based on the molecule's structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet around δ 2.4-2.6 ppm corresponding to the three protons of the C2-methyl group.

-

A singlet around δ 3.8-4.0 ppm for the three protons of the C3-methoxy group.

-

A doublet around δ 7.0-7.2 ppm for the C5 aromatic proton.

-

A doublet around δ 8.0-8.2 ppm for the C6 aromatic proton, shifted downfield due to the influence of the adjacent nitrogen atom.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule.

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 159 would also be present, with an intensity ratio of approximately 3:1 relative to the M⁺ peak.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (approx. 1400-1600 cm⁻¹), C-O stretching for the methoxy ether, and C-Cl stretching in the fingerprint region.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

GHS Pictogram: GHS07 (Exclamation Mark / Warning).

-

Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

Conclusion

This compound is a well-characterized chemical intermediate with defined physicochemical properties. Its primary significance lies in its role as a cornerstone for the synthesis of Pantoprazole, making it a compound of high importance to the pharmaceutical and drug development sectors. The established synthesis protocols are robust, though they require careful handling of hazardous reagents. A thorough understanding of its structure, reactivity, and safety profile is essential for its effective and safe utilization in research and manufacturing.

References

- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 2. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:107512-34-5 | Chemsrc [chemsrc.com]

- 6. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. clearsynth.com [clearsynth.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]

- 11. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]

A Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine (CAS: 107512-34-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine derivative recognized for its crucial role as a building block in organic synthesis. Its structural features make it a valuable intermediate in the preparation of more complex molecules, particularly within the pharmaceutical industry. This compound is most notably a key precursor in the synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, its applications in drug development, and essential safety information.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. These data are essential for laboratory handling, reaction planning, and analytical characterization.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 107512-34-5 | [3] |

| Molecular Formula | C₇H₈ClNO | [3][4] |

| Molecular Weight | 157.60 g/mol | [3][5] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=NC=CC(=C1OC)Cl | [3] |

| InChI Key | RYGXNMUVOHCPBF-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid or light brown oil/liquid | [5][6] |

| Boiling Point | 206.1 ± 35.0 °C (Predicted) | [7] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [7] |

| Flash Point | 78.4 °C | [4] |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | |

Spectroscopic Data

Spectroscopic data are critical for the structural confirmation of this compound. The following data have been reported from ¹H NMR and Mass Spectrometry analyses.[8]

Table 3: Spectroscopic Data

| Technique | Parameters and Results |

|---|---|

| ¹H NMR | (CDCl₃): δ 8.14 (d, 1H, J = 5.32 Hz), 7.17 (d, 1H, J = 5.10 Hz), 3.85 (s, 3H), 2.54 (s, 3H) |

| Mass Spec (ESI) | m/z: 157.91 ([M+H]⁺) |

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[6][8]

Experimental Protocol: Chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

-

3-Methoxy-2-methyl-4(1H)-pyridone

-

Phosphorus oxychloride (POCl₃)[6]

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (e.g., 5.6 g) in phosphorus oxychloride (e.g., 50 ml) in a round-bottom flask equipped with a reflux condenser.[6]

-

Chlorination: Heat the mixture to reflux and maintain for approximately 10-18 hours.[6][8] Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Reagent Removal: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess phosphorus oxychloride. Toluene can be added and co-evaporated to aid in the removal of residual POCl₃.[6]

-

Workup:

-

Carefully add the resulting residue to a mixture of chloroform and ice water.[6]

-

Separate the organic layer.

-

Adjust the pH of the aqueous layer to alkaline (pH ~12) using a base like potassium carbonate or sodium hydroxide.[6][8]

-

Extract the alkaline aqueous layer multiple times with a chlorinated solvent like chloroform or dichloromethane.[6][8]

-

-

Purification:

-

Combine all organic extracts, wash with water, and dry over anhydrous magnesium sulfate.[6][8]

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[6]

-

Purify the residue via column chromatography on silica gel to obtain this compound as a light brown oil.[6]

-

Applications in Drug Development

The primary application of this compound in drug development is its role as a key intermediate in the synthesis of Pantoprazole.[9] The synthesis involves the oxidation of the pyridine nitrogen to form an N-oxide, which is a critical step for subsequent transformations leading to the final active pharmaceutical ingredient (API).

The N-oxide derivative, this compound N-oxide (CAS 122307-41-9), is formed via oxidation, typically using hydrogen peroxide with a catalyst like phosphotungstic acid.[9][10][11][12] This intermediate is then further processed to construct the final structure of Pantoprazole. The overall pathway underscores the importance of this compound as a foundational scaffold in the multi-step synthesis of this widely used drug.[13][14]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.

Table 4: GHS Hazard Information

| Hazard Class | Code | Description | Reference |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| STOT, Single Exposure | H335 | May cause respiratory irritation |[3] |

Safe Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure eyewash stations and safety showers are readily accessible.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors or fumes. Wash hands thoroughly after handling.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Keep away from heat, sparks, and open flames. Recommended storage is at 2-8°C under an inert atmosphere.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[15]

-

On Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[15][16]

Conclusion

This compound, CAS 107512-34-5, is a pivotal chemical intermediate with significant value in pharmaceutical manufacturing. Its well-defined synthesis and critical role in the production of Pantoprazole highlight its importance for professionals in drug development and organic synthesis. A thorough understanding of its properties, synthesis protocols, and safety requirements is essential for its effective and safe utilization in a research and development setting.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2002028852A1 - A process for the preparation of pantoprazole and intermediates therefor - Google Patents [patents.google.com]

- 3. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:107512-34-5 | Chemsrc [chemsrc.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 107512-34-5 [chemicalbook.com]

- 9. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]

- 11. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]

- 12. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide | C7H8ClNO2 | CID 5083929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aksci.com [aksci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine from 3-methoxy-2-methyl-4(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Chloro-3-methoxy-2-methylpyridine from its precursor, 3-methoxy-2-methyl-4(1H)-pyridone. This transformation is a crucial step in the synthesis of various pharmaceutical compounds, including the proton pump inhibitor Pantoprazole. The primary method for this conversion involves a chlorination reaction using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the reaction solvent.

Reaction Overview

The core of the synthesis is the conversion of the hydroxyl group at the 4-position of the pyridone ring to a chloro group. This is typically achieved by heating the starting material in an excess of phosphorus oxychloride. The overall reaction is as follows:

Chemical Reaction Scheme:

Starting Material: 3-methoxy-2-methyl-4(1H)-pyridone Reagent: Phosphorus oxychloride (POCl₃) Product: this compound

Quantitative Data Summary

The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of this compound.

| Parameter | Value | Source |

| Starting Material (3-methoxy-2-methyl-4(1H)-pyridone) | 5.6 g | [1] |

| 27.8 g | [2] | |

| Reagent (Phosphorus oxychloride - POCl₃) | 50 ml | [1] |

| 280 g | [2] | |

| 70-100 ml | [3] | |

| Reaction Temperature | Reflux | [1] |

| 70-80 °C | [2] | |

| Reaction Time | 10 hours | [1] |

| 10 hours | [2] | |

| 8-12 hours | [3] | |

| Product Yield (this compound) | 4.8 g | [1] |

| 28.2 - 28.7 g | [2] |

Experimental Protocols

Below are detailed methodologies for the synthesis, work-up, and purification of this compound based on established procedures.

Protocol 1: Standard Reflux and Aqueous Work-up

This protocol is a common method involving direct reaction in phosphorus oxychloride followed by an aqueous work-up.

Procedure:

-

Suspend 3-methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) in a round-bottom flask equipped with a reflux condenser.[1]

-

Heat the mixture to reflux and maintain for 10 hours.[1]

-

After cooling, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.

-

To the residue, add toluene and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.[1]

-

The resulting oily substance is treated with chloroform and water. The chloroform layer is separated.[1]

-

The aqueous layer is made alkaline with potassium carbonate and then extracted with chloroform.[1]

-

The combined chloroform extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated.[1]

-

The crude product is purified by column chromatography on silica gel to yield this compound as a light brown oil (4.8 g).[1]

Protocol 2: Modified Work-up with DMF Quenching

This modified protocol introduces the use of N,N-Dimethylformamide (DMF) to manage the excess phosphorus oxychloride, which can reduce the generation of acidic wastewater.[2]

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine phosphorus oxychloride (280 g) and 3-methoxy-2-methyl-4-pyrone (27.8 g).[2]

-

Slowly heat the mixture with stirring to 70-80°C and maintain for 10 hours.[2]

-

After the reaction is complete, cool the mixture to 0-10°C.

-

Add DMF (85 g) and stir for 2 hours. This process forms a Vilsmeier reagent as a byproduct.[2]

-

Separate the layers, collecting the lower organic layer (Vilsmeier reagent). Pour the upper layer into an ice-water mixture (50 g) for hydrolysis, maintaining the temperature between -5 to 5°C.[2]

-

After stirring for 1 hour to ensure complete hydrolysis, adjust the pH to 12 using a 30% potassium hydroxide solution at a temperature of 30-40°C.[2]

-

Extract the product with chloroform and distill to obtain 4-chloro-3-methoxy-2-methyl-4-pyridine (28.2 g).[2]

Visualized Workflows

The following diagrams illustrate the experimental workflow and the chemical transformation process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical transformation from starting material to product.

References

Physical and chemical properties of 4-Chloro-3-methoxy-2-methylpyridine

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical data for this compound, a key intermediate in pharmaceutical synthesis.

Core Physical and Chemical Properties

Quantitative data for this compound has been aggregated from various sources and is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 107512-34-5 | [1][2][3] |

| Molecular Formula | C₇H₈ClNO | [1][2][3][4][5] |

| Molecular Weight | 157.60 g/mol | [1][2][4] |

| Appearance | Light brown oil or colorless to light yellow liquid/solid | [2][5][6] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [1][2][3][5] |

| Boiling Point | 206.1 ± 35.0 °C (Predicted) | [1][2][3][5] |

| Flash Point | 78.428 °C | [1][3] |

| Refractive Index | 1.516 | [1] |

| pKa | 5.45 ± 0.10 (Predicted) | [2][5] |

| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [2][7] |

Synthesis Protocol

A common method for the synthesis of this compound involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone.[6] The following is a detailed experimental protocol based on literature procedures.[6][8]

Materials:

-

3-methoxy-2-methyl-4(1H)-pyridone

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[8]

-

Toluene

-

Chloroform

-

Potassium carbonate

-

Water

-

Silica gel for column chromatography

-

Anhydrous magnesium sulfate or sodium sulfate[8]

-

Sodium hydroxide solution (40%)[8]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxy-2-methyl-4(1H)-pyridone (e.g., 5.6 g) in an excess of phosphorus oxychloride (e.g., 50 ml).[6]

-

Chlorination: Heat the mixture to reflux and maintain for approximately 10-18 hours.[6][8] The reaction should be monitored for completion.

-

Work-up:

-

After cooling, the excess phosphorus oxychloride is removed under reduced pressure. Toluene can be added and evaporated to aid in the removal of residual phosphorus oxychloride.[6]

-

The resulting residue is dissolved in a mixture of chloroform and ice water.[6][8]

-

The pH of the aqueous layer is carefully adjusted to 12 with a 40% sodium hydroxide solution.[8] The aqueous layer is then made alkaline with potassium carbonate.[6]

-

-

Extraction: The aqueous layer is extracted multiple times with chloroform.[6][8]

-

Purification:

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): δ 8.14 (d, 1H, J = 5.32 Hz), 7.17 (d, 1H, J = 5.10 Hz), 3.85 (s, 3H), 2.54 (s, 3H).[8]

-

Mass Spectrometry (ESI): m/z of 157.91 ([M+H]⁺).[8]

Chemical Reactions and Applications

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[5] Notably, it is a key precursor for the production of Pantoprazole, a proton pump inhibitor.[9] The synthesis of its N-oxide derivative is also a significant transformation, often utilizing oxidizing agents like hydrogen peroxide in the presence of a catalyst.[10][11][12]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CAS#:107512-34-5 | Chemsrc [chemsrc.com]

- 4. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound N-oxide | 122307-41-9 | FC09547 [biosynth.com]

- 8. This compound | 107512-34-5 [chemicalbook.com]

- 9. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 10. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 4-Chloro-3-methoxy-2-methylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties for 4-Chloro-3-methoxy-2-methylpyridine is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 107512-34-5 | [2] |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound is a critical process for its application as a synthetic intermediate. The following flowchart outlines a common synthetic pathway.

Caption: Synthetic pathway to this compound.

Spectroscopic Data (Predicted) and Experimental Protocols

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its functional groups and general principles of spectroscopy. Standard experimental protocols for obtaining this data are also detailed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy group protons.

-

Aromatic Protons (2H): Two signals in the aromatic region (typically δ 6.5-8.5 ppm), likely appearing as doublets due to coupling with each other.

-

Methoxy Protons (3H): A singlet around δ 3.5-4.0 ppm.

-

Methyl Protons (3H): A singlet around δ 2.0-2.5 ppm.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

-

Aromatic Carbons (5C): Signals in the range of δ 110-160 ppm. The carbon bearing the chlorine atom will be significantly affected.

-

Methoxy Carbon (1C): A signal around δ 55-60 ppm.

-

Methyl Carbon (1C): A signal in the aliphatic region, typically δ 15-25 ppm.

Experimental Protocol for NMR Spectroscopy:

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): In the region of 1400-1600 cm⁻¹.

-

C-O stretching (methoxy group): A strong band around 1000-1300 cm⁻¹.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Record the spectrum using an FTIR spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)

Predicted Mass Spectrum:

The mass spectrum, typically obtained using Electron Ionization (EI), will show the molecular ion peak and various fragment ions.

-

Molecular Ion (M⁺): A peak at m/z 157, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in an M+2 peak at m/z 159 with about one-third the intensity of the M⁺ peak.

-

Fragmentation: Common fragmentation pathways for pyridine derivatives include the loss of the methyl group (M-15), the methoxy group (M-31), or the chlorine atom (M-35). The fragmentation pattern can provide valuable structural information.[6][7]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).[8]

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures efficient vaporization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.

-

Carrier Gas: Helium is commonly used as the carrier gas.[8]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.[9]

-

Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

-

Signaling Pathways and Workflows

As this compound is primarily a synthetic intermediate, its direct involvement in biological signaling pathways is not typically studied. However, its role in synthetic workflows is critical. The following diagram illustrates a generalized workflow for its use in the synthesis of a more complex target molecule.

Caption: Generalized workflow for the use of the title compound.

Conclusion

This technical guide provides a summary of the known properties and synthetic routes for this compound. While detailed, experimentally verified spectroscopic data is not currently available in the public domain, the predicted spectral characteristics and standard experimental protocols outlined here offer a valuable resource for researchers. The acquisition and publication of comprehensive spectroscopic data for this compound would be a significant contribution to the fields of synthetic chemistry and drug development.

References

- 1. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. agilent.com [agilent.com]

- 9. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methoxy-2-methylpyridine is a key heterocyclic intermediate, primarily recognized for its critical role in the synthesis of the proton pump inhibitor Pantoprazole. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and known applications. This document consolidates quantitative data from various sources into structured tables and details key experimental protocols. Furthermore, it visualizes synthetic pathways and experimental workflows using Graphviz diagrams to offer a clear and concise understanding of the chemical processes involved. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, providing a foundational understanding of this important chemical entity.

Chemical Properties and Data

This compound is a substituted pyridine with the molecular formula C₇H₈ClNO.[1][2] Its chemical structure and basic properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 107512-34-5 | [1] |

| Appearance | Light brown oil or solid | [3] |

| Boiling Point (Predicted) | 206.1 ± 35.0 °C | [2] |

| Density (Predicted) | 1.168 ± 0.06 g/cm³ | [2] |

| SMILES | CC1=NC=CC(=C1OC)Cl | [1] |

| InChI | InChI=1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone. This precursor is typically synthesized from maltol in a multi-step process.

Synthesis Pathway Overview

The overall synthesis can be visualized as a two-stage process: the formation of the pyridone intermediate followed by the chlorination to yield the final product.

References

The Lynchpin of Proton Pump Inhibition: A Technical Guide to the Core Intermediate in Pantoprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal intermediate in the synthesis of pantoprazole, a widely prescribed proton pump inhibitor. Pantoprazole's therapeutic success in treating acid-related gastrointestinal disorders hinges on its efficient and scalable chemical synthesis. Central to this process is the strategic coupling of two key heterocyclic building blocks, which dictates the overall yield and purity of the final active pharmaceutical ingredient (API). This document offers a comprehensive overview of the synthetic pathways, detailed experimental protocols, and critical process parameters involved in the preparation of this essential intermediate, providing a valuable resource for professionals in the field of drug development and manufacturing.

The Core Condensation: Unveiling the Key Intermediates

The synthesis of pantoprazole is primarily achieved through the condensation of two key heterocyclic intermediates: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole . This reaction forms a thioether linkage, creating the immediate precursor to pantoprazole, which is subsequently oxidized to the active sulfoxide form.

The overall synthetic pathway can be visualized as a two-step process following the preparation of the key intermediates:

-

Condensation: Formation of the pantoprazole sulfide intermediate.

-

Oxidation: Conversion of the sulfide to the sulfoxide (pantoprazole).

Figure 1: Overview of the core pantoprazole synthesis pathway.

This guide will delve into the synthesis of each key intermediate and the subsequent steps leading to pantoprazole, presenting quantitative data and detailed experimental protocols.

Synthesis of Key Intermediates

The efficient preparation of the two primary building blocks is crucial for the overall success of pantoprazole synthesis. Various synthetic routes have been developed for both 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, each with its own advantages in terms of yield, cost, and environmental impact.

Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

This pyridine derivative serves as the electrophilic component in the condensation reaction. A common synthetic approach starts from maltol and involves a multi-step sequence.

Experimental Protocol:

A widely employed method involves the chlorination of the corresponding hydroxymethylpyridine precursor.

-

Reaction Setup: A solution of (3,4-dimethoxypyridin-2-yl)methanol is prepared in a suitable anhydrous solvent, such as dichloromethane, and cooled to 0-5 °C in an ice bath.

-

Chlorination: A solution of thionyl chloride in dichloromethane is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, typically 2 hours, and monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is washed with an appropriate solvent like diethyl ether and collected by filtration. The product is then dried under vacuum to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| (3,4-dimethoxypyridin-2-yl)methanol | Thionyl chloride | Dichloromethane | 2 h | 0-20 °C | 93% | Not Specified | [1] |

| (3,4-dimethoxypyridin-2-yl)methanol | Thionyl chloride | Dichloromethane | 2 h | 0-3 °C | 76-78% | Not Specified | [2] |

Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

This benzimidazole derivative provides the nucleophilic thiol group for the condensation reaction. A common route involves the cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.

Experimental Protocol:

A representative procedure involves the reaction of 4-(difluoromethoxy)-o-phenylenediamine with carbon disulfide.

-

Reaction Setup: 4-(difluoromethoxy)-o-phenylenediamine is dissolved in a suitable solvent, often an aqueous alkaline solution (e.g., with sodium hydroxide or potassium hydroxide).

-

Cyclization: Carbon disulfide is added dropwise to the solution at a controlled temperature. The reaction mixture is then heated to facilitate cyclization.

-

Reaction Progression: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| 4-(difluoromethoxy)-o-phenylenediamine | Carbon disulfide, Potassium hydroxide | Methanol, Water | 1 h | 70 °C | 99.8% | Not Specified | [3] |

| 4-(difluoromethoxy)-o-phenylenediamine | Carbon disulfide, Sodium hydroxide | Water | 6 h | 30-40 °C then 60-70 °C | 95.4% | Not Specified | [4] |

The Core Condensation Reaction: Formation of the Thioether Intermediate

The coupling of the two key intermediates is the cornerstone of pantoprazole synthesis. This nucleophilic substitution reaction forms the pantoprazole sulfide, the direct precursor to the final API.

Figure 2: The condensation of key intermediates to form pantoprazole sulfide.

Experimental Protocol:

A typical one-pot procedure for the condensation and subsequent oxidation is often employed in industrial settings to improve efficiency.

-

Condensation: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is dissolved in an aqueous solution of a base, such as sodium hydroxide. To this solution, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is added. The reaction is stirred at ambient temperature for a few hours.[5]

-

Isolation of Intermediate (Optional): In some procedures, the pantoprazole sulfide intermediate is isolated at this stage by filtration and washing. However, one-pot syntheses proceed directly to the oxidation step without isolation.[6]

Quantitative Data for Condensation:

| Starting Materials | Base | Solvent | Reaction Time | Temperature | Yield of Sulfide | Purity of Sulfide | Reference |

| 2-chloromethyl-3,4-dimethoxypyridine HCl, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole | NaOH | Water | 3 h | 25-30 °C | 99.80% | 99.91% | [5] |

The Final Step: Oxidation to Pantoprazole

The conversion of the pantoprazole sulfide to the corresponding sulfoxide is a critical step that requires careful control to prevent over-oxidation to the sulfone byproduct, a common impurity.

Experimental Protocol:

Various oxidizing agents have been utilized for this transformation. A common and cost-effective method employs sodium hypochlorite.

-

Oxidation: The pantoprazole sulfide (either isolated or in the reaction mixture from the condensation step) is treated with an oxidizing agent. When using sodium hypochlorite, it is typically added slowly to an alkaline aqueous solution of the sulfide at a low temperature (0-5 °C) over a period of 2-3 hours.[5]

-

Quenching and Work-up: After the reaction is complete, any excess oxidizing agent is quenched (e.g., with a solution of sodium thiosulfate). The pH of the solution is then adjusted to precipitate the pantoprazole free base.

-

Isolation and Purification: The pantoprazole is extracted with an organic solvent like dichloromethane. The organic layer is then concentrated, and the residue is treated with a sodium hydroxide solution in a suitable solvent (e.g., acetonitrile) to form the sodium salt, which is then isolated and dried.[5]

Quantitative Data for Oxidation and Final Product:

| Sulfide Intermediate | Oxidizing Agent | Solvent | Reaction Time | Temperature | Overall Yield (from intermediates) | Purity of Pantoprazole Sodium | Reference |

| Pantoprazole Sulfide | Sodium Hypochlorite | Water | 2-3 h | 0-5 °C | 77.2% | Not specified | [7] |

| Pantoprazole Sulfide | Sodium Hypochlorite | Acetone/Water | 6 h | 5-8 °C | 83% | >99.5% | [6] |

Conclusion

The synthesis of pantoprazole is a well-established process that relies on the efficient coupling of two key intermediates, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. The optimization of the synthesis of these starting materials and the careful control of the subsequent condensation and oxidation reactions are paramount for achieving high yields and purity of the final drug substance. This technical guide has provided a detailed overview of these critical steps, offering valuable insights and practical protocols for researchers and professionals in the pharmaceutical industry. The continued refinement of these synthetic methods will contribute to the cost-effective and environmentally sustainable production of this important medication.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine

This technical guide provides a comprehensive overview of 4-Chloro-3-methoxy-2-methylpyridine, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and its significant role in the production of proton pump inhibitors.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol [3][4][5][6] |

| Appearance | Solid, Colorless to light yellow liquid[3][6][7][8] |

| CAS Number | 107512-34-5[3][5] |

| Density (Predicted) | 1.168 ± 0.06 g/cm³[6][7][9] |

| Boiling Point (Predicted) | 206.1 ± 35.0 °C[6][9] |

| pKa (Predicted) | 5.45 ± 0.10[7][9] |

| InChI Key | RYGXNMUVOHCPBF-UHFFFAOYSA-N[1][3][4][5] |

| SMILES | CC1=NC=CC(=C1OC)Cl[1] |

Synthesis Protocols

The synthesis of this compound and its subsequent conversion to a key N-oxide intermediate are critical steps in pharmaceutical manufacturing. Detailed experimental procedures are outlined below.

Experimental Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-Methoxy-2-methyl-4(1H)-pyridone.[10]

Materials:

-

3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g)

-

Phosphorus oxychloride (50 ml)

-

Toluene

-

Chloroform

-

Water

-

Potassium carbonate

-

Silica gel for column chromatography

Procedure:

-

Suspend 3-Methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.[10]

-

Reflux the suspension for 10 hours.[10]

-

Concentrate the reaction mixture.[10]

-

Add toluene to the residue and evaporate under reduced pressure to remove residual phosphorus oxychloride.[10]

-

To the resulting oily substance, add chloroform and water, then separate the chloroform layer.[10]

-

Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.[10]

-

Combine the chloroform extracts, wash with water, dry, and evaporate the solvent.[10]

-

Purify the residue by column chromatography on silica gel to yield this compound as a light brown oil (4.8 g).[10]

Experimental Protocol 2: Synthesis of this compound-N-oxide

This protocol details the oxidation of this compound to its N-oxide, a crucial intermediate for Pantoprazole synthesis.[11][12] The method utilizes a phosphotungstic acid catalyst with hydrogen peroxide.[11][12]

Materials:

-

This compound (220 parts by weight)

-

Phosphotungstic acid (12 parts by weight)

-

Weakly acidic water

-

35% Hydrogen peroxide (350 parts by weight)

-

12% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Prepare a 25% (by mass) phosphotungstic acid solution by dissolving 12 parts by weight of the acid in weakly acidic water.[11]

-

Under stirring, slowly add the prepared phosphotungstic acid solution to 220 parts by weight of this compound.[11]

-

Heat the mixture in a water bath to 87°C.[11]

-

Add 350 parts by weight of 35% hydrogen peroxide dropwise at a rate of 60 parts by weight per hour.[11]

-

Maintain the reaction temperature at 85°C for 5 hours.[11]

-

Cool the reaction solution to 30°C and adjust the pH to 7-9 using a 12% sodium hydroxide solution to decompose excess hydrogen peroxide.[1]

-

Wash the organic extract with water until neutral, then dry over anhydrous Na₂SO₄.[11][12]

-

Evaporate the dichloromethane under reduced pressure (0.06-0.08 MPa) at a temperature of 35-45°C to obtain the final product, this compound-N-oxide.[11]

Role in Drug Development: The Pantoprazole Pathway

This compound is not known for its own biological activity. Its significance lies in its role as a critical building block in the synthesis of Pantoprazole, a widely used proton pump inhibitor for treating gastroesophageal reflux disease (GERD) and other stomach acid-related conditions.[11][12] The pyridine derivative undergoes a series of reactions, starting with the N-oxidation detailed above, to form the pyridinyl methyl moiety of the final drug molecule.[5][13]

The overall synthesis of Pantoprazole involves the condensation of the activated pyridine intermediate (2-chloromethyl-3,4-dimethoxypyridine) with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, followed by an oxidation step to form the final sulfoxide structure.[5][8][13][14][15]

Analytical Methodologies

The purity and characterization of this compound and its derivatives are typically assessed using standard analytical techniques in organic chemistry. While specific validated methods for this intermediate are not extensively published, the quality control of its downstream product, Pantoprazole, relies heavily on High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[5]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (RP-HPLC) would be the standard approach for purity assessment and quantification. A typical system would involve a C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer gradient, with UV detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation of the synthesized compound and for identifying any potential impurities.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[15]

Researchers developing analytical methods for this compound would typically start with the conditions used for related pyridine compounds or Pantoprazole impurities and optimize them for resolution and sensitivity.

References

- 1. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. mdpi.com [mdpi.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 9. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 10. prepchem.com [prepchem.com]

- 11. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]

- 12. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-methoxy-2-methylpyridine, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The document details its chemical and physical properties, synthesis protocols, and its significant role in the manufacturing of proton pump inhibitors.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its IUPAC name is confirmed as this compound.[1][2] It is recognized by the CAS Number 107512-34-5.[1] This compound serves as a crucial building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 107512-34-5 |

| Molecular Formula | C₇H₈ClNO |

| InChI | InChI=1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 |

| InChIKey | RYGXNMUVOHCPBF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CC(=C1OC)Cl[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/light brown oil | [3][4][5] |

| Boiling Point | 206.1 ± 35.0 °C (Predicted) | [4] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 5.45 ± 0.10 (Predicted) | [4][5] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [4] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [5] |

Synthesis and Experimental Protocols

The primary application of this compound is as an intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor for treating gastrointestinal diseases.[6][7][8] Its synthesis is a critical step in the overall manufacturing process of this drug.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone.[3]

Experimental Protocol:

-

Reaction Setup: 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) is suspended in phosphorus oxychloride (50 ml).[3]

-

Reflux: The mixture is refluxed for 10 hours.[3]

-

Concentration: The reaction mixture is then concentrated to remove excess phosphorus oxychloride.[3]

-

Azeotropic Removal: Toluene is added to the residue, and the remaining phosphorus oxychloride is removed by evaporation under reduced pressure.[3]

-

Extraction: The resulting oily substance is dissolved in chloroform and washed with water. The aqueous layer is made alkaline with potassium carbonate and then extracted with chloroform.[3]

-

Purification: The combined chloroform extracts are washed with water, dried, and evaporated. The final product is purified by column chromatography on silica gel to yield this compound (4.8 g) as a light brown oil.[3]

Synthesis of this compound-N-oxide

This compound is also a key intermediate for Pantoprazole and is synthesized from this compound.[6][7]

Experimental Protocol:

-

Catalyst Preparation: A 25% (by mass) phosphotungstic acid solution is prepared by dissolving 12 parts by weight of phosphotungstic acid in weakly acidic water.[6]

-

Reaction Mixture: 220 parts by weight of this compound is charged into a reactor. The phosphotungstic acid solution is slowly added while stirring.[6]

-

Oxidation: The mixture is heated to 87°C in a water bath. 350 parts by weight of 35% hydrogen peroxide is added dropwise at a rate of 60 parts by weight per hour. The reaction is then maintained at 85°C for 5 hours.[6][9]

-

Work-up: After cooling, the pH of the reaction solution is adjusted to 7-9 with a sodium hydroxide solution.[6][7]

-

Extraction and Purification: The product, this compound-N-oxide, is extracted with dichloromethane. The organic layer is washed with water until neutral, dried with anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.[6][7]

Applications in Drug Development

As highlighted, this compound is a crucial intermediate in the synthesis of Pantoprazole.[6][8] The synthesis of Pantoprazole involves the conversion of this pyridine derivative to its N-oxide, followed by further functionalization. This underscores the importance of this compound in the production of active pharmaceutical ingredients (APIs).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It should be used in a well-ventilated area.

Visualized Synthesis Workflow

The following diagram illustrates the synthesis pathway from the starting material to this compound and its subsequent N-oxide derivative.

Caption: Synthesis pathway of this compound and its N-oxide.

References

- 1. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. prepchem.com [prepchem.com]

- 4. chembk.com [chembk.com]

- 5. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]

- 7. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 9. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 4-Chloro-3-methoxy-2-methylpyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-2-methylpyridine is a key heterocyclic building block predominantly utilized in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid secretion. Its structural features make it an essential precursor for the construction of the pyridine moiety of several significant pharmaceuticals, most notably Pantoprazole. This document provides detailed application notes, experimental protocols, and relevant biological pathway information for researchers engaged in the synthesis and development of pharmaceuticals derived from this versatile intermediate.

Pharmaceutical Applications

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the multi-step synthesis of Pantoprazole.[1][2] Pantoprazole is widely prescribed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The synthesis of Pantoprazole involves the conversion of this compound to its N-oxide derivative, which is then further elaborated and coupled with a benzimidazole moiety.

While Pantoprazole is the most prominent example, the substituted pyridine core is a common feature in other proton pump inhibitors as well, highlighting the importance of this building block in medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone to yield this compound.

Materials:

-

3-Methoxy-2-methyl-4(1H)-pyridone

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Chloroform

-

Potassium carbonate (K₂CO₃)

-

Water

-

Silica gel for column chromatography

Procedure:

-

Suspend 3-methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.

-

Reflux the mixture for 10 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.

-

Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.

-

To the resulting oily substance, add chloroform and water, and separate the chloroform layer.

-

Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

-

Combine all chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to obtain this compound as a light brown oil.[3]

Quantitative Data for Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) | [3] |

| Reagent | Phosphorus oxychloride (50 ml) | [3] |

| Reaction Time | 10 hours (reflux) | [3] |

| Product Yield | 4.8 g | [3] |

Protocol 2: Synthesis of this compound-N-oxide

This protocol describes the oxidation of this compound to its corresponding N-oxide, a critical intermediate for Pantoprazole synthesis.[1]

Materials:

-

This compound

-

Phosphotungstic acid

-

Hydrogen peroxide (35%)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Prepare a phosphotungstic acid solution by dissolving it in weakly acidic water.

-

In a reaction vessel, add this compound and slowly add the phosphotungstic acid solution under stirring.

-

Heat the mixture in a water bath to 85-90°C.

-

Slowly add 35% hydrogen peroxide dropwise over a period of time.

-

Maintain the reaction temperature for approximately 5 hours.

-

Cool the reaction solution and adjust the pH to 7-9 with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Wash the organic extract with water until neutral.

-

Dry the dichloromethane extract over anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure to obtain this compound-N-oxide.[1][4]

Quantitative Data for Synthesis of this compound-N-oxide (Example Embodiments)

| Parameter | Example 1 | Example 2 | Example 3 | Reference |

| This compound | 250 parts by weight | 220 parts by weight | 200 parts by weight | [1][4] |

| Phosphotungstic Acid Solution | 10 parts by weight in neutral water (20% solution) | 12 parts by weight in weakly acidic water (25% solution) | 13 parts by weight in weakly acidic water (30% solution) | [1][4] |

| Hydrogen Peroxide (35%) | 300 parts by weight | 350 parts by weight | 380 parts by weight | [1][4] |

| Reaction Temperature | 90°C, then 83°C for 5h | 87°C, then 85°C for 5h | 85°C, then 88°C for 5h | [1][4] |

| Product Yield | - | 230.2 parts by weight (95% yield) | 205 parts by weight (93.05% yield) | [5] |

Experimental Workflows

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound-N-oxide.

Signaling Pathway: Mechanism of Action of Pantoprazole

Pantoprazole, derived from this compound, exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[6] This is the final step in the secretion of gastric acid into the stomach lumen.

The process begins with the stimulation of parietal cells by secretagogues like histamine, gastrin, and acetylcholine. This stimulation leads to the translocation of H⁺/K⁺-ATPase from cytoplasmic tubulovesicles to the apical membrane of the parietal cell. Pantoprazole, a weak base, accumulates in the acidic environment of the parietal cell's secretory canaliculi. Here, it is converted to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H⁺/K⁺-ATPase, inactivating the pump and thereby inhibiting both basal and stimulated gastric acid secretion.[7][8][9]

Caption: Mechanism of action of Pantoprazole in inhibiting gastric acid secretion.

References

- 1. Gastric Parietal Cell Physiology and Helicobacter pylori–Induced Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]

- 5. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. KEGG PATHWAY: map04971 [genome.jp]

- 8. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a key intermediate in the production of various pharmaceuticals, including Pantoprazole.[1][2][3] The described method utilizes a phosphotungstic acid-catalyzed oxidation of this compound with hydrogen peroxide, offering a safer and more environmentally friendly alternative to traditional methods that use peracetic acid.[1][2][3]

Introduction

This compound-N-oxide is a crucial building block in the synthesis of proton pump inhibitors. The traditional synthesis route often involves the use of peracetic acid, which is highly reactive and poses significant safety risks, making industrial-scale production challenging.[2][3] The protocol detailed below describes a more robust and safer method using a phosphotungstic acid catalyst, which provides high yields and purity under milder reaction conditions.[1][2][4]

Key Advantages of the Protocol

-

Enhanced Safety: Avoids the use of highly reactive and potentially explosive peracetic acid.[2][3]

-

High Yield: The reaction consistently produces high yields of the desired product.[3][4]

-

Environmental Friendliness: The process minimizes the production of acidic waste, making it more environmentally benign.[1][2]

-

Scalability: The mild reaction conditions and operational simplicity make this method suitable for industrial-scale production.[1][2]

Experimental Protocol

This protocol is based on methodologies described in the cited patents.[1][2][3][4]

Materials and Reagents

-

This compound

-

Phosphotungstic acid

-

Hydrogen peroxide (35% w/w aqueous solution)

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Deionized water

Equipment

-

Reaction vessel with stirring and temperature control (e.g., jacketed reactor)

-

Dropping funnel

-

pH meter

-

Separatory funnel

-

Rotary evaporator

Reaction Scheme

Procedure

-

Catalyst Preparation: Prepare a 20-30% (w/w) solution of phosphotungstic acid in neutral or weakly acidic water.[1][2]

-

Reaction Setup: Charge the reaction vessel with this compound.

-

Catalyst Addition: Under stirring, slowly add the prepared phosphotungstic acid solution to the reaction vessel. Ensure complete mixing.[1][2]

-

Heating: Heat the mixture to the desired reaction temperature (85-90°C) using a water bath.[1][2]

-

Oxidant Addition: Slowly add the 35% hydrogen peroxide solution dropwise to the reaction mixture. Maintain a steady addition rate (e.g., 50-65 parts by weight/hour).[1][2]

-